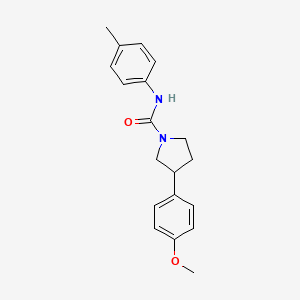

3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-3-7-17(8-4-14)20-19(22)21-12-11-16(13-21)15-5-9-18(23-2)10-6-15/h3-10,16H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNRWVZERHKBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amine.

Attachment of Aromatic Rings: The aromatic rings with methoxy and methyl groups can be introduced through substitution reactions using appropriate reagents.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrolidine derivative with a carboxylic acid or its derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to produce the compound in larger quantities.

Análisis De Reacciones Químicas

3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines, indicating potential as an anticancer agent. Research has shown that derivatives of pyrrolidine compounds often exhibit significant cytotoxic effects against cancer cells .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial agents .

- Mechanism of Action : The interactions of this compound with specific enzymes or receptors are under investigation, which may elucidate its pharmacological effects and therapeutic potential .

Organic Synthesis

3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is used in synthesizing more complex organic molecules, enabling the development of new chemical entities with desired properties.

- Functional Group Modifications : The presence of the methoxy and methyl groups allows for various chemical modifications, facilitating the introduction of additional functional groups through substitution reactions.

Material Science

The unique properties of this compound make it valuable in material science:

- Development of Polymers : Its structural features can be exploited to create polymers with specific mechanical and thermal properties, enhancing their applicability in various industrial sectors .

- Coatings and Composites : The compound's chemical stability and reactivity can be utilized in formulating advanced coatings and composite materials for improved performance .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of various pyrrolidine derivatives highlighted the efficacy of compounds similar to 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of this compound found that it exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promise for further development into therapeutic agents for treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Substituent Electronics : The methoxy group in the target compound enhances solubility compared to electron-withdrawing groups (e.g., chloro in ). Conversely, fluoro substituents () balance lipophilicity and polarity.

- The target compound’s non-oxidized pyrrolidine may offer greater conformational flexibility.

- Aromatic Interactions : Pyridinyl groups () enable hydrogen bonding or metal coordination, unlike phenyl groups, which rely on hydrophobic or π-π interactions.

Physicochemical and Crystallographic Properties

- Crystal Packing : In N-(4-chlorophenyl)pyrrolidine-1-carboxamide, intermolecular N–H⋯O hydrogen bonds form chains along the [100] direction . The absence of a 5-oxo group in the target compound may alter packing efficiency.

- Hydrogen Bonding : Compounds with 5-oxo groups () exhibit enhanced hydrogen-bonding capacity, influencing solubility and melting points.

- Dihedral Angles : In a related pyrazole derivative (), aromatic rings are inclined by 88.75°, suggesting steric effects that could apply to the target compound’s 4-methoxyphenyl and 4-methylphenyl groups.

Pharmacological Implications

While direct data for the target compound are unavailable, insights from analogs suggest:

- Medicinal Potential: Pyrrolidine carboxamides are explored for kinase inhibition (e.g., glycogen synthase kinase-3β in ) and antimicrobial activity (chlorophenyl derivatives in ).

- Bioavailability : Methoxy and methyl groups may improve blood-brain barrier penetration compared to polar substituents (e.g., fluoro in ).

Actividad Biológica

3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with 4-methoxyphenyl and 4-methylphenyl groups. Its molecular formula is , and it has a molecular weight of approximately 302.38 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds possess significant antimicrobial properties. For instance, a related compound demonstrated activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide | TBD | TBD |

| Related Pyrrolidine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, derivatives have shown cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC50 values for these activities were reported to be around 92.4 µM against a panel of eleven cancer cell lines .

The biological activity of 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may interact with specific receptors that regulate inflammatory pathways.

- Cell Cycle Arrest : Evidence suggests that it induces apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

- Anticancer Studies : A study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

- Antimicrobial Studies : Another study assessed its effectiveness against bacterial strains, revealing rapid bactericidal activity within hours of exposure, particularly effective against resistant strains.

Q & A

Q. How can researchers optimize the synthetic route for 3-(4-methoxyphenyl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide?

- Methodological Answer : Optimization involves multi-step processes, including condensation reactions and purification via HPLC (≥98% purity). Key steps include selecting solvent systems (e.g., DMF or THF) to enhance yield and minimize side products. Statistical experimental design (e.g., factorial design) can reduce trial-and-error by identifying critical parameters like temperature, stoichiometry, and catalyst loading . For analogous carboxamide syntheses, intermediates such as 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride have been used, followed by azide cyclization .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), HPLC for purity assessment, and X-ray crystallography to resolve stereochemistry. Crystallographic data (e.g., lattice parameters a, b, c) from related pyrrolidine carboxamides can guide unit cell analysis . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the carboxamide bond (C=O stretch ~1650 cm⁻¹) .

Q. What safety protocols are critical during handling?

- Methodological Answer : Adhere to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coats), work in a fume hood, and implement emergency measures like skin/eye rinsing with water for 15+ minutes. Safety data sheets for structurally similar compounds (e.g., N-(4-nitrophenyl)pyrrolidine-2-carboxamide) emphasize medical consultation post-exposure .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (DFT) predict transition states and reaction pathways, while machine learning models analyze experimental datasets to optimize conditions. ICReDD’s integrated approach combines reaction path searches with information science to prioritize high-yield conditions, reducing development time by 30–50% . For example, π-π stacking interactions in the aryl groups can be modeled to predict crystallinity .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based studies) and standardize protocols (e.g., IC₅₀ measurement conditions). For carboxamides with variable activity, meta-analyses of substituent effects (e.g., methoxy vs. fluoro groups) can resolve discrepancies. Structural analogs like 2-amino-N-(4-methoxyphenyl)indolizine-1-carboxamide show that steric hindrance at the pyrrolidine ring impacts target binding .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, methyl → halogen) and use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, fluorophenyl analogs exhibit enhanced metabolic stability due to reduced CYP450 interactions . High-throughput screening coupled with molecular docking (AutoDock Vina) identifies key binding motifs .

Q. How can crystallization challenges be mitigated for X-ray studies?

- Methodological Answer : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates. For pyrrolidine carboxamides, seeding with microcrystals or using additives (e.g., ionic liquids) improves lattice formation. Reference crystallographic data (e.g., a = 13.286 Å, b = 9.1468 Å for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) guides space group selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.